(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
Description
The compound "(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone" (hereafter referred to as Compound X) is a tetra-substituted imidazole derivative with distinct structural features:
- At position 1: A methanone-linked phenyl ring substituted with a pyrrolidine-1-sulfonyl group (–SO₂–C₄H₈N), enhancing solubility and sulfonamide-like bioactivity.
This combination suggests applications in medicinal chemistry, particularly for targets sensitive to sulfonamide or imidazole-based ligands (e.g., enzymes, receptors) .
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c22-18-7-3-16(4-8-18)15-29-21-23-11-14-25(21)20(26)17-5-9-19(10-6-17)30(27,28)24-12-1-2-13-24/h3-10H,1-2,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWACJLXSNJMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorobenzyl group, and the attachment of the pyrrolidinylsulfonylphenyl group. Common synthetic routes may involve:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Pyrrolidinylsulfonylphenyl Group: This can be done through sulfonylation reactions using pyrrolidine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone. For instance, derivatives containing imidazole rings have shown significant growth inhibition in various cancer cell lines. A notable example is the compound's structural analogs that demonstrated cytotoxic effects against breast cancer cells with IC50 values indicating potent activity .
Anticonvulsant Properties
The imidazole moiety is known for its anticonvulsant properties. Research indicates that similar compounds have been effective in models of epilepsy, with some exhibiting protection indices that suggest a strong therapeutic window . The incorporation of the pyrrolidine and thioether groups may enhance these effects by modulating neurotransmitter systems involved in seizure activity.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of structurally related compounds on different cancer cell lines. One compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil .
- Another investigation into thiazole derivatives showed promising results against various tumor types, suggesting that modifications to the side chains can significantly enhance anticancer activity .
- Anticonvulsant Activity :
Summary of Findings
Mechanism of Action
The mechanism of action of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent-Driven Property Analysis
A. Sulfonyl vs. Sulfanyl Groups
- Compound X’s pyrrolidine-1-sulfonyl group (–SO₂–) increases water solubility compared to methylsulfanyl (–S–CH₃) in the analog from .
- Methylsulfanyl analogs (e.g., ) exhibit higher lipophilicity (logP ~2.9 vs. ~3.8 for Compound X), favoring membrane permeability but reducing aqueous stability.
B. Chlorinated Aromatic Moieties
- The 4-chlorobenzylthio group in Compound X may improve target selectivity due to halogen bonding, as seen in chlorinated imidazole derivatives (e.g., antifungal agents in ).
- In contrast, non-halogenated analogs (e.g., 2-cyclohexyl-4,5-diphenylimidazole ) rely on hydrophobic interactions, limiting solubility and specificity.
C. Pyrrolidine Sulfonyl vs. Other Polar Groups
- The pyrrolidine sulfonyl group in Compound X offers a balance between solubility and metabolic stability compared to esters (e.g., ) or amino groups, which may be prone to hydrolysis or oxidation.
Biological Activity
The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant research findings.
Molecular Formula and Structure
The molecular formula of the compound is . The structural features include:
- A 4-chlorobenzyl thio group.
- A 4-pyrrolidinylsulfonyl phenyl moiety.
- An imidazole ring contributing to its bioactivity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival.
Case Study: In Vitro Testing
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating effective cytotoxicity. The analysis revealed that the compound induces apoptosis through the activation of caspase pathways, leading to cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
- Escherichia coli : MIC recorded at 64 µg/mL.
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. It has been evaluated in models of neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis.
The neuroprotective activity is hypothesized to result from the modulation of oxidative stress pathways and inhibition of neuroinflammatory responses. In animal models, treatment with this compound reduced markers of oxidative damage significantly .
Summary Table of Biological Activities
Q & A
Q. What are the recommended strategies for synthesizing the compound, considering its complex substituents?
Methodological Answer: The synthesis involves three key steps:
Core Formation : The 4,5-dihydro-1H-imidazole ring can be synthesized via cyclocondensation of α-diketones with primary amines under acidic conditions, as demonstrated for analogous imidazole derivatives .
Thioether Introduction : The 4-chlorobenzylthio group is introduced via nucleophilic substitution. A halogenated imidazole intermediate reacts with 4-chlorobenzylthiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
Methanone Functionalization : The 4-(pyrrolidin-1-ylsulfonyl)phenyl group is attached through a Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative .
Q. Table 1: Synthesis Conditions for Analogous Imidazole Derivatives
| Substituent/Reaction Type | Conditions | Reference (Evidence) |
|---|---|---|
| Cyclocondensation (core formation) | AcOH, reflux, 12 h | |
| Thioether substitution | DMF, K₂CO₃, 80°C, 6 h | |
| Sulfonyl group introduction | SOCl₂, reflux |
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of molecular geometry, as applied to structurally related imidazoles .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).
- HPLC : Assess purity (>95%) using C18 columns and UV detection .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Oxidative Stability : Monitor thioether degradation via HPLC under H₂O₂ exposure (0.1–1% v/v) at 25–40°C .
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 h; quantify degradation products using LC-MS .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures .
Advanced Questions
Q. What methodologies are appropriate for designing analogues to explore structure-activity relationships (SAR)?
Methodological Answer:
Q. Table 2: Substituent Effects on Biological Activity in Analogous Compounds
Q. What computational approaches can predict binding affinity and interaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can conflicting data regarding reaction yields or pathways be resolved?
Methodological Answer:
- Design of Experiments (DOE) : Optimize variables (solvent, temperature, catalyst) using response surface methodology .
- Mechanistic Studies : Employ ¹³C labeling or in situ IR to track intermediate formation .
- Cross-Validation : Compare results with structurally validated compounds (e.g., X-ray data in ).
Example Resolution : Discrepancies in thioether substitution yields (40–70%) may arise from solvent choice (DMF vs. DMSO). DOE identified DMF with 10 mol% KI as optimal for >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
